molecular formula C21H23N3O3 B2724820 4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034291-34-2

4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2724820
CAS No.: 2034291-34-2
M. Wt: 365.433
InChI Key: HWLNAUSWWBXPDT-UHFFFAOYSA-N
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Description

4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound that features a unique combination of an indole moiety, a piperidine ring, and a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed via a reductive amination reaction, where a carbonyl compound reacts with an amine in the presence of a reducing agent.

    Pyridinone Synthesis: The pyridinone structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final step involves coupling the indole, piperidine, and pyridinone moieties through an etherification reaction, typically using a strong base and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole, piperidine, or pyridinone rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies involving receptor binding and signal transduction due to its structural similarity to biologically active molecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one would depend on its specific biological target. Generally, compounds with indole and piperidine moieties can interact with various receptors and enzymes, modulating their activity. The pyridinone structure may also contribute to binding affinity and specificity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(1H-indole-6-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: shares structural similarities with other indole-containing compounds, such as serotonin and melatonin analogs.

    Piperidine derivatives: Compounds like piperidine alkaloids and synthetic piperidine-based drugs.

    Pyridinone derivatives: Molecules such as pyridinone-based inhibitors and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[1-(1H-indole-6-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-11-18(13-20(25)23(14)2)27-17-6-9-24(10-7-17)21(26)16-4-3-15-5-8-22-19(15)12-16/h3-5,8,11-13,17,22H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNAUSWWBXPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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